molecular formula C21H28O3 B1250651 Segesterone CAS No. 7690-08-6

Segesterone

カタログ番号: B1250651
CAS番号: 7690-08-6
分子量: 328.4 g/mol
InChIキー: SFLXYFZGKSGFKA-XUDSTZEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

セゲステロン酢酸塩は、19-ノルプロゲステロンから始まる一連の化学反応によって合成されます。 セゲステロン酢酸塩の工業生産では、経口での不活性のために、通常、皮下移植、膣リング、または経皮パッチを使用します .

化学反応の分析

セゲステロン酢酸塩は、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、水酸化反応用の酸化剤と還元反応用の還元剤が含まれます。 これらの反応から生成される主な生成物は、セゲステロン酢酸塩の水酸化誘導体と還元誘導体です .

科学研究の応用

セゲステロン酢酸塩は、幅広い科学研究の応用があります。

科学的研究の応用

Contraceptive Applications

1.1 Contraceptive Vaginal Rings

Segesterone acetate is primarily recognized for its role in contraceptive methods. It is a key component of the Annovera vaginal ring, which provides sustained release of the hormone over 13 cycles (one year). Clinical studies have demonstrated its efficacy, with a Pearl Index of 2.98 per 100 woman-years, indicating a high level of effectiveness in preventing pregnancy . The study also reported that participants experienced a return to menses or pregnancy within six months after discontinuation of the product .

1.2 Male Contraceptive Gel

Recent developments have introduced this compound acetate in male contraceptive formulations. A novel gel combining this compound acetate and testosterone has shown promise in suppressing sperm production more rapidly than previous methods. In a clinical trial, 86% of participants achieved effective sperm suppression within 15 weeks, significantly faster than traditional hormonal contraceptives for men . This rapid onset may enhance user acceptability and compliance.

Neuroregenerative Applications

2.1 Neurogenesis Stimulation

Research has indicated that this compound acetate may have neuroprotective properties, promoting neurogenesis—the process of generating new neurons—in adult brains. A study demonstrated that chronic exposure to this compound acetate, both alone and in combination with estradiol, significantly increased neural stem cell proliferation and survival in animal models . This suggests potential applications in treating neurodegenerative diseases and cognitive decline associated with aging.

Pharmacokinetics and Safety Profile

3.1 Pharmacokinetics

In terms of pharmacokinetics, this compound acetate exhibits a volume of distribution of approximately 19.6 L/kg and shows about 95% serum protein binding . Its absorption profile indicates peak plasma concentrations occur within two hours post-administration, with levels stabilizing after approximately four days.

3.2 Safety Studies

Long-term safety studies have shown that this compound acetate does not exhibit mutagenic or clastogenic properties. However, there were some concerns regarding increased incidence of adenocarcinoma in animal models at supratherapeutic doses . These findings underscore the need for continued monitoring in clinical applications.

Case Studies and Clinical Trials

Study Population Findings Efficacy Measure
Annovera Study2278 women aged 18-40Pearl Index: 2.98 (95% CI: 2.13–4.06)97.5% effective over 13 cycles
Male Contraceptive Gel Trial222 menSperm suppression median <8 weeksEffective at <1 million sperm/mL
Neurogenesis StudyMice (n=110)Increased neural proliferation with this compound acetateEnhanced neurogenesis observed

生物活性

Segesterone, also known as this compound acetate or Nestorone, is a synthetic progestin that exhibits significant biological activity primarily through its interaction with the progesterone receptor (PR). This article explores its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound acts as a potent agonist of the progesterone receptor, demonstrating a binding affinity significantly higher than that of natural progesterone. Studies indicate that it can mediate progestational activity up to 100 times greater than progesterone itself . The compound selectively binds to the PR, facilitating various reproductive and metabolic processes:

  • Ovulation Inhibition : By blocking the midcycle surge of luteinizing hormone (LH), this compound prevents ovulation and inhibits ovarian follicle development.
  • Endometrial Regulation : When combined with ethinyl estradiol, it enhances antigonadotropic effects and stabilizes the endometrium, reducing irregular shedding .

Binding Affinity to Steroid Receptors

The binding affinities of this compound to various steroid receptors are summarized in Table 1:

Receptor Binding Affinity
Progesterone Receptor (PR)High affinity (100x more than progesterone)
Androgen Receptor (AR)500-600 times less than testosterone
Glucocorticoid ReceptorPresent but no significant glucocorticoid activity in vivo

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that affect its absorption, distribution, metabolism, and excretion:

  • Absorption : After vaginal administration via contraceptive rings, peak plasma concentrations are reached within 2 hours. Sustained release allows for effective systemic levels over extended periods .
  • Volume of Distribution : Approximately 19.6 L/kg.
  • Protein Binding : About 95%, with negligible binding to sex hormone-binding globulin (SHBG) .
  • Metabolism : Rapidly metabolized in the liver; major metabolites include 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites which lack significant pharmacological activity .
  • Half-life : The mean half-life is approximately 4.5 hours .

Clinical Efficacy

This compound has been evaluated extensively in clinical trials for its efficacy as a contraceptive agent. Notable findings from phase 3 studies include:

  • Contraceptive Effectiveness : The Pearl Index was reported at 2.98 per 100 woman-years, indicating a cumulative probability of not becoming pregnant of 97.5% over 13 cycles .
  • Safety Profile : Adverse reactions were primarily headaches (39%), nausea (25%), and vulvovaginal infections (15%). Serious events such as venous thromboembolism (VTE) were rare but noted in patients with pre-existing risk factors .

Case Studies

A comprehensive review of clinical trials involving this compound includes:

  • Phase 3 Trials : These trials involved over 2,300 women and demonstrated an acceptable safety profile similar to other hormonal contraceptives. Participants reported common adverse events but had a low discontinuation rate due to side effects .
  • Long-term Use Studies : A study assessing the long-term use of this compound acetate revealed consistent efficacy and safety over a one-year period, reinforcing its viability as a contraceptive method .

特性

CAS番号

7690-08-6

分子式

C21H28O3

分子量

328.4 g/mol

IUPAC名

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChIキー

SFLXYFZGKSGFKA-XUDSTZEESA-N

SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

異性体SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

正規SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Key on ui other cas no.

7690-08-6

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Segesterone
Reactant of Route 2
Segesterone
Reactant of Route 3
Segesterone
Reactant of Route 4
Segesterone
Reactant of Route 5
Segesterone
Reactant of Route 6
Segesterone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。